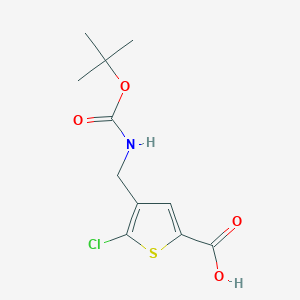

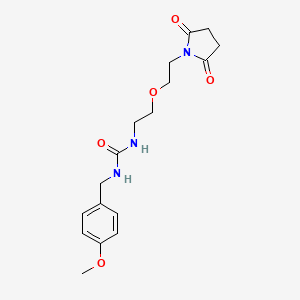

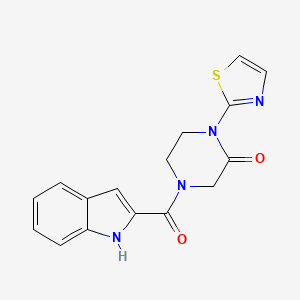

3-(3-乙酰基吡咯烷-1-基)-1-甲基吡嗪-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one involves the acetylation of pyrrolidinone derivatives and pyrazolone compounds. In one study, a library of 22 new 3-methyl- and 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides was synthesized, which are structurally related to the compound . These compounds were designed as potential anticonvulsant agents, indicating that the acetylpyrrolidinyl moiety could be crucial for biological activity. Another relevant synthesis involved the acetylation of 3-methylpyrazol-5-one, which yielded various acetylated products depending on the reaction conditions . Although the exact compound of interest was not synthesized in these studies, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one can be inferred from related compounds. The acetylated products of 3-methylpyrazol-5-one, for example, show that acetylation at different positions on the pyrazolone ring leads to distinct compounds with varying properties . Nuclear magnetic resonance (NMR) spectroscopy was used to analyze the chemical shifts and infer the structure of these acetylated products. This technique could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving acetylpyrrolidinyl and acetylpyrazolone derivatives are diverse. Basic hydrolysis of the acetates derived from 3-methylpyrazol-5-one was shown to revert to the starting pyrazolone, indicating that the acetyl groups are susceptible to hydrolytic conditions . This suggests that the compound of interest may also undergo similar hydrolytic reactions, which could be relevant for understanding its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one can be speculated based on related compounds. The anticonvulsant activity of the synthesized pyrrolidinyl-acetamides suggests that the compound may have similar central nervous system activity . The pharmacological characterization of these compounds included their antinociceptive and local anesthetic properties, which could be indicative of the potential properties of the compound . Additionally, the influence on sodium and calcium channels was identified as a possible mechanism of action, which could also be relevant for the compound of interest .

科学研究应用

抗菌活性

涉及 3-氨基吡唑-5-酮的多组分反应导致了新型杂环化合物的发现,包括与 3-(3-乙酰基吡咯烷-1-基)-1-甲基吡嗪-2(1H)-酮相关的结构。这些化合物已显示出显着的抗菌活性,突出了其在解决细菌耐药性和开发新的抗菌剂方面的潜力(Frolova 等人,2011)。

抗惊厥活性

对 3-氨基吡咯的研究,与所讨论的化学结构密切相关,已经产生了具有显着抗惊厥活性和最小神经毒性的几种化合物。这表明在开发治疗癫痫和相关神经系统疾病的更安全疗法方面具有潜在应用(Unverferth 等人,1998)。

凝血酶抑制

对 3-烷基氨基吡嗪酮衍生物的研究,类似于 3-(3-乙酰基吡咯烷-1-基)-1-甲基吡嗪-2(1H)-酮,已显示出作为凝血酶抑制剂的功效。与前体相比,此类化合物具有改善的药代动力学,表明其在抗凝治疗和预防血栓形成疾病中的潜力(Sanderson 等人,1998)。

光物理性质

包含杂环亚胺和酰胺单元的镧系配合物的合成和研究揭示了具有强发光的化合物。这项研究为在技术和生物成像应用中开发发光材料中使用此类杂环化合物开辟了可能性(Piguet 等人,1996)。

抗癌剂

吡唑并嘧啶衍生物,包括与 3-(3-乙酰基吡咯烷-1-基)-1-甲基吡嗪-2(1H)-酮在结构上相似的衍生物,已被合成并评估其抗癌活性。这些化合物已显示出作为肿瘤学中的新型治疗剂的希望,特别是对黑色素瘤和其他癌细胞系,突出了开发新的抗癌药物的潜力(Rahmouni 等人,2016)。

属性

IUPAC Name |

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8(15)9-3-5-14(7-9)10-11(16)13(2)6-4-12-10/h4,6,9H,3,5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMCGWFOHPZRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=NC=CN(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3013733.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)

![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)

![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)

![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)

![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)